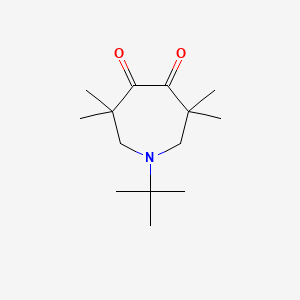![molecular formula C18H13NO4S B14640170 Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate CAS No. 51776-08-0](/img/structure/B14640170.png)
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a nitrophenyl group and a benzoate ester, making it a molecule of interest for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate typically involves the following steps:
Suzuki-Miyaura Coupling: This is a common method used to form carbon-carbon bonds between the thiophene ring and the nitrophenyl group.
Esterification: The benzoate ester is formed through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its structural similarity to biologically active thiophene derivatives.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological targets.
Wirkmechanismus
The mechanism of action of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate can be compared with other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51776-08-0 |
|---|---|
Molekularformel |
C18H13NO4S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-18(20)14-4-2-12(3-5-14)16-10-11-17(24-16)13-6-8-15(9-7-13)19(21)22/h2-11H,1H3 |
InChI-Schlüssel |
FLUWDTQNXDHITA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
